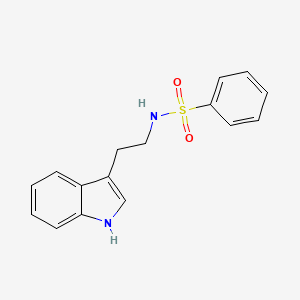

N-Benzenesulfonyltryptamine

Description

The exact mass of the compound N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-21(20,14-6-2-1-3-7-14)18-11-10-13-12-17-16-9-5-4-8-15(13)16/h1-9,12,17-18H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDQKZGWJQNLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

N-Benzenesulfonyltryptamine: A Technical Guide for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Benzenesulfonyltryptamine is not a commercially available or extensively characterized compound. This guide provides a theoretical framework based on the known chemistry and pharmacology of its constituent moieties—tryptamine (B22526) and benzenesulfonamide (B165840). All proposed experimental protocols and properties require experimental validation.

Core Chemical Structure and Properties

This compound is a molecule combining the tryptamine scaffold, known for its presence in various psychoactive compounds and neurotransmitters, with a benzenesulfonyl group, a common feature in many pharmaceuticals. This unique combination suggests potential for novel pharmacological activities.

Chemical Structure:

The chemical structure of this compound consists of a tryptamine backbone where the nitrogen atom of the aminoethyl side chain is bonded to the sulfur atom of a benzenesulfonyl group.

Molecular Formula: C₁₆H₁₆N₂O₂S

Proposed IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

(Image of the chemical structure of this compound should be displayed here if image generation is possible)

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Weight | 312.38 g/mol | Calculated from the molecular formula. |

| XLogP3 | 3.2 | Predicted octanol-water partition coefficient, suggesting moderate lipophilicity. |

| Hydrogen Bond Donors | 2 | The N-H of the indole (B1671886) ring and the N-H of the sulfonamide. |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the sulfonyl group and the nitrogen of the indole ring. |

| Rotatable Bond Count | 4 | Indicates some conformational flexibility. |

| Topological Polar Surface Area | 69.9 Ų | Suggests potential for good cell permeability. |

| pKa (most acidic) | ~9.5 (Sulfonamide N-H) | Estimated based on similar sulfonamides. |

| pKa (most basic) | ~-2 (Indole N-H) | The indole nitrogen is generally not basic. |

Note: These properties are predicted using computational models and have not been experimentally determined.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reaction of tryptamine with benzenesulfonyl chloride. This is a standard method for the formation of sulfonamides.

Proposed Synthetic Pathway:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tryptamine

-

Benzenesulfonyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Pyridine or triethylamine (B128534)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve tryptamine (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution and stir.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in anhydrous DCM or THF to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound is currently unknown. However, based on its structural components, several potential areas of investigation can be proposed. Tryptamine derivatives are known to interact with various receptors, particularly serotonin (B10506) (5-HT) receptors. Benzenesulfonamides are a class of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

Hypothetical Biological Screening Workflow:

Caption: A logical workflow for screening novel compounds.

Potential Signaling Pathway Interactions:

Given the tryptamine core, a primary hypothesis would be the modulation of serotonergic pathways. Interaction with various 5-HT receptor subtypes could lead to a range of downstream effects. For example, agonism or antagonism at 5-HT₁A, 5-HT₂A, or 5-HT₇ receptors could be investigated. The benzenesulfonamide moiety might confer activity as an enzyme inhibitor, for instance, targeting carbonic anhydrases or kinases, which are known to be affected by some sulfonamide-containing drugs.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with the potential for novel pharmacology. The synthetic route proposed herein is based on well-established chemical principles and should be readily achievable in a laboratory setting. The immediate next steps for any research program focused on this molecule would be its successful synthesis, purification, and thorough characterization. Following this, a systematic biological screening campaign, as outlined in the hypothetical workflow, would be necessary to elucidate its pharmacological profile. The lack of existing data presents a unique opportunity for original research and the potential discovery of a new class of bioactive molecules. All presented information should be considered theoretical until experimentally verified.

References

Synthesis of N-Benzenesulfonyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Benzenesulfonyltryptamine, a compound of interest in medicinal chemistry and drug development. The primary synthesis pathway involves the reaction of tryptamine (B22526) with benzenesulfonyl chloride. This document provides a comprehensive overview of the methodology, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the sulfonylation of tryptamine using benzenesulfonyl chloride. This reaction typically proceeds in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

A general scheme for this reaction is the reaction of tryptamine with substituted sulfonyl chlorides in the presence of triethylamine to yield N-(2-(1H-indol-3-yl)ethyl)-substituted-sulfonamides[1]. The reaction of benzenesulfonyl chloride with primary amines is a highly efficient method for the formation of sulfonamides[2].

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its characterization.

| Parameter | Value | Reference |

| Reactants | ||

| Tryptamine | 1 equivalent | [1] |

| Benzenesulfonyl Chloride | 1 equivalent | [1] |

| Triethylamine | Excess | [1] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (B109758) or similar aprotic solvent | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 24 hours | [3] |

| Product | ||

| Yield | Typically high (e.g., 73% for a similar sulfonamide) | [3] |

| Spectroscopic Data (Illustrative for a similar structure) | ||

| 1H NMR (CDCl3, δ, ppm) | Signals corresponding to indole, ethyl chain, and benzenesulfonyl protons. | [1] |

| 13C NMR (CDCl3, δ, ppm) | Signals corresponding to indole, ethyl chain, and benzenesulfonyl carbons. | [1] |

| IR (KBr, cm-1) | Characteristic peaks for N-H, S=O, and aromatic C-H stretching. | [1] |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the product. | [1] |

Note: Specific spectroscopic data for the unsubstitued this compound was not available in the searched literature. The data presented is representative of N-substituted tryptamine sulfonamides.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from methodologies for the synthesis of similar N-aryl substituted benzenesulfonamides[3][4].

Materials:

-

Tryptamine

-

Benzenesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

5 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Sulfonylating Agent: Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise over a period of 15-30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, acidify the reaction mixture with 5 M HCl.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with water (3 times) and then once with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and evaporate the solvent from the organic layer under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to afford pure this compound as clear crystals.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the structure using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

-

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical progression of chemical transformations and purification steps. The key relationship is the nucleophilic attack of the primary amine of tryptamine on the electrophilic sulfur atom of benzenesulfonyl chloride, facilitated by a base.

References

N-Benzenesulfonyltryptamine: A Technical Overview of a Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzenesulfonyltryptamine scaffold is a key pharmacophore in modern medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. While a specific Chemical Abstracts Service (CAS) number for the parent compound, this compound, was not definitively located in publicly available databases, this technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of the broader class of N1-benzenesulfonyltryptamine derivatives. This document focuses on their prominent role as ligands for the serotonin (B10506) 6 (5-HT6) receptor, a significant target in the treatment of cognitive and neurological disorders. Detailed experimental protocols for key biological assays and visualizations of signaling pathways and experimental workflows are provided to support further research and development in this area.

Chemical Synthesis

The synthesis of N-benzenesulfonyltryptamines is typically achieved through a nucleophilic substitution reaction between tryptamine (B22526) and a corresponding benzenesulfonyl chloride in the presence of a base.

A general synthetic protocol is as follows:

-

Tryptamine is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran.

-

A base, for example, triethylamine (B128534) or pyridine, is added to the solution to act as a proton scavenger.

-

The solution is cooled in an ice bath.

-

Benzenesulfonyl chloride, dissolved in the same solvent, is added dropwise to the cooled tryptamine solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield the pure this compound derivative.

Biological Activity

The primary biological target for the this compound scaffold is the 5-HT6 receptor. This G-protein coupled receptor is predominantly expressed in the central nervous system and is implicated in cognitive function, making it an attractive target for the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.

5-HT6 Receptor Binding Affinity

A variety of N1-benzenesulfonyltryptamine derivatives have been synthesized and evaluated for their binding affinity to the human 5-HT6 receptor. The affinity is typically reported as the inhibition constant (Ki), with lower values indicating higher affinity.

| Compound | Substituents | Ki (nM) | Reference |

| MS-245 | 5-methoxy, N,N-dimethyl | 2.1 | [1] |

| 4b | N,N-dimethyl | 4.1 | [1] |

| EMDT | 5-methoxy, N,N-dimethyl (agonist) | 16 | [1] |

| R(+)6 | - | 0.3 | [1] |

| S(-)6 | - | 1.7 | [1] |

| 7R | - | 49 ± 12 | [1] |

| 7S | - | 90 ± 20 | [1] |

| 8R | - | 1.8 ± 0.2 | [1] |

| 8S | - | 220 ± 25 | [1] |

Other Potential Biological Activities

The broader class of benzenesulfonamides has been reported to exhibit a range of other biological activities, including:

-

Anti-inflammatory effects : Some sulfonamide derivatives have shown activity in animal models of inflammation.

-

Antimicrobial properties : The sulfonamide functional group is a well-known pharmacophore in antibacterial agents.

Further investigation is required to determine if this compound derivatives possess these activities.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor primarily signals through the Gs alpha subunit of the heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This canonical pathway can lead to the activation of Protein Kinase A (PKA). Additionally, the 5-HT6 receptor can engage in non-canonical signaling through interactions with other proteins, such as Fyn kinase and the mTOR pathway.

Experimental Protocols

5-HT6 Receptor Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the 5-HT6 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human 5-HT6 receptor are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a common model for evaluating the anti-inflammatory activity of a compound.

Methodology:

-

Animal Dosing: A group of rodents (typically rats or mice) is administered the test compound, while a control group receives a vehicle.

-

Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw of the animals.

-

Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the treated group is calculated by comparing the increase in paw volume to that of the control group.

Minimum Inhibitory Concentration (MIC) Assay

This in vitro assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of Antimicrobial Agent: A series of dilutions of the test compound is prepared in a liquid growth medium in a multi-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under conditions that are optimal for the growth of the microorganism.

-

Determination of MIC: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

References

N-Benzenesulfonyltryptamine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzenesulfonyltryptamine derivatives have emerged as a significant class of compounds in medicinal chemistry, primarily recognized for their potent and selective interaction with serotonin (B10506) receptors. This technical guide provides an in-depth overview of the biological activity of these derivatives, with a particular focus on their role as modulators of the 5-HT6 serotonin receptor, a key target in the development of therapeutics for cognitive disorders. This document outlines quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Core Biological Activity: 5-HT6 Receptor Antagonism

The principal biological activity of many this compound derivatives is their high-affinity binding to and antagonism of the 5-HT6 serotonin receptor.[1][2] The N1-benzenesulfonyl group is a critical determinant for the binding of tryptamine-related compounds to 5-HT6 receptors.[1][3] These receptors are G-protein coupled receptors (GPCRs) positively linked to adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon activation.[1][4] By acting as antagonists, this compound derivatives block the constitutive or agonist-induced activation of the 5-HT6 receptor, thereby modulating downstream signaling cascades. This antagonistic action is believed to underlie their potential therapeutic effects, particularly in enhancing cognitive function.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (Kb) of representative this compound derivatives at the human 5-HT6 receptor. This data is compiled from various in vitro studies and presented for comparative analysis.

Table 1: 5-HT6 Receptor Binding Affinities (Ki) of this compound Derivatives

| Compound | Structure | Ki (nM) | Reference |

| MS-245 | 5-methoxy-N,N-dimethyl-1-(phenylsulfonyl)tryptamine | 2.1 | [1][5] |

| 4b | N,N-dimethyl-1-(phenylsulfonyl)tryptamine | 4.1 | [5] |

| 19 | 5-methoxy-1-benzenesulfonyl-N,N-dimethyltryptamine | High Affinity | [2] |

| 9y | N'-[3-(indole-1-sulfonyl)phenyl]-N,N-dimethylpropane-1,3-diamine | 2.1 | [6] |

| 9e | N'-[3-(indole-1-sulfonyl)phenyl]-N,N-dimethylethane-1,2-diamine | 1.8 | [6] |

Table 2: Functional Antagonist Potency (Kb) of this compound Derivatives at the 5-HT6 Receptor

| Compound | Assay Type | Kb (nM) | Reference |

| 9y | Reporter Gene Assay | 2.1 | [6] |

| 9e | Reporter Gene Assay | 1.8 | [6] |

| Series 9 Compounds | Reporter Gene Assay | 1.8 - 60 | [6] |

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Gs-Coupled Signaling Pathway

This compound derivatives, as antagonists of the 5-HT6 receptor, modulate the canonical Gs-protein signaling cascade. The following diagram illustrates this pathway.

Caption: 5-HT6 Receptor Gs-Coupled Signaling Pathway.

β-Arrestin Recruitment Pathway

GPCRs, including the 5-HT6 receptor, can also signal through a G-protein-independent pathway involving β-arrestins. This pathway is crucial for receptor desensitization and internalization, and can also initiate distinct signaling cascades.

Caption: GPCR β-Arrestin Recruitment Pathway.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the in vitro characterization of this compound derivatives.

Caption: In Vitro Characterization Workflow.

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor

This protocol is used to determine the binding affinity (Ki) of test compounds for the 5-HT6 receptor.

Materials:

-

HEK-293 cell membranes expressing recombinant human 5-HT6 receptors.[7]

-

Radioligand: [3H]-LSD (Lysergic acid diethylamide).[7]

-

Non-specific binding control: Methiothepin (B1206844) (5 µM).[7]

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[7]

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).[8]

-

Scintillation cocktail.[8]

-

Microplate scintillation counter.[7]

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in a total volume of 200 µL:

-

Incubation: Incubate the plates at 37°C for 60 minutes.[7]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.[7]

-

Drying: Dry the filters.[8]

-

Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[7][8]

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values for the test compounds are determined by non-linear regression analysis of the competition binding data.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This assay measures the ability of compounds to act as agonists or antagonists at the 5-HT6 receptor by quantifying changes in intracellular cAMP levels.

Materials:

-

HEK-293 cells stably transfected with the human 5-HT6 receptor.[7]

-

Assay buffer (e.g., DMEM with 2% dialyzed FBS).[9]

-

GloSensor™ cAMP Reagent (Promega) or similar cAMP detection kit.[9]

-

Forskolin (an adenylyl cyclase activator, used to potentiate the signal).[7]

-

Test compounds (potential agonists or antagonists).

-

Serotonin (5-HT) as a reference agonist.

-

White opaque 96-well or 384-well assay plates.[9]

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the 5-HT6 receptor-expressing HEK-293 cells into white opaque 96-well plates at a density of 30,000 to 50,000 cells per well and incubate for at least 18 hours.[9]

-

Reagent Loading: Remove the culture medium and load the cells with the GloSensor™ cAMP Reagent according to the manufacturer's protocol.[9]

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of the test compound or serotonin to the wells.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of serotonin (e.g., its EC80).

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 15-30 minutes).

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the cAMP concentration.

-

Data Analysis:

-

Agonist Mode: Plot the luminescence signal against the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the inhibition of the serotonin response against the log of the antagonist concentration to determine the IC50. This can be converted to a Kb value.

-

β-Arrestin Recruitment Assay

This assay determines if a compound promotes the interaction of β-arrestin with the activated 5-HT6 receptor, a key step in receptor desensitization and an alternative signaling pathway.

Materials:

-

Cell line co-expressing the 5-HT6 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.[10]

-

Assay medium.

-

Test compounds.

-

Reference agonist (e.g., serotonin).

-

Detection reagents for the specific reporter system (e.g., chemiluminescent substrate).

-

Plate reader capable of detecting the reporter signal (e.g., luminometer).

Procedure:

-

Cell Plating: Plate the engineered cells in an appropriate assay plate and incubate to allow for cell attachment.

-

Compound Stimulation: Add varying concentrations of the test compound or reference agonist to the wells.

-

Incubation: Incubate the plate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

-

Signal Detection: Add the detection reagents according to the assay kit's instructions and measure the signal (e.g., luminescence) using a plate reader. The signal intensity corresponds to the extent of β-arrestin recruitment.

-

Data Analysis:

-

Plot the signal against the log of the compound concentration to generate a dose-response curve.

-

Determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.

-

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutics, particularly for cognitive disorders, through their potent antagonism of the 5-HT6 serotonin receptor. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the biological activities of this important chemical series. The provided experimental protocols offer a starting point for the in vitro characterization of these and similar compounds, while the signaling pathway diagrams provide a visual context for their mechanism of action. Further structure-activity relationship studies and in vivo evaluations will be crucial in optimizing the therapeutic potential of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR of tolylamine 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]

- 4. 5-HT6 receptors positively coupled to adenylyl cyclase in striatal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors: Receptor modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzenesulfonyltryptamine: A Technical Whitepaper on its Mechanism of Action as a Hydroxyindole-O-methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Benzenesulfonyltryptamine is a synthetic compound belonging to the tryptamine (B22526) family, characterized by an indole (B1671886) core structure. The addition of a benzenesulfonyl group to the tryptamine scaffold is a common strategy in medicinal chemistry to modulate the pharmacological properties of the parent molecule. While the broader class of tryptamines exhibits a wide range of biological activities, often targeting serotonin (B10506) receptors, this compound has been specifically identified as an inhibitor of Hydroxyindole-O-methyltransferase (HIOMT).

HIOMT (also known as N-acetylserotonin O-methyltransferase, ASMT) is a pivotal enzyme in the melatonin (B1676174) synthesis pathway, responsible for the final catalytic step. By inhibiting HIOMT, this compound can modulate the production of melatonin, a hormone with significant roles in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes. This inhibitory action presents a potential therapeutic avenue for conditions associated with dysregulated melatonin levels.

Core Mechanism of Action: Inhibition of HIOMT

The primary mechanism of action of this compound is the inhibition of the enzyme Hydroxyindole-O-methyltransferase. HIOMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of N-acetylserotonin, yielding melatonin.

The Melatonin Synthesis Pathway

The biosynthesis of melatonin from the amino acid tryptophan is a multi-step enzymatic process primarily occurring in the pineal gland. The inhibition of HIOMT by this compound directly disrupts the final and rate-limiting step of this pathway.

Caption: Melatonin biosynthesis pathway illustrating the inhibitory action of this compound on HIOMT.

The 5-Methoxytryptophan (B613034) (5-MTP) Pathway

In some tissues, HIOMT is also known to catalyze the conversion of 5-hydroxytryptophan (5-HTP) to 5-methoxytryptophan (5-MTP). 5-MTP has been reported to have anti-inflammatory and anti-cancer properties. Inhibition of HIOMT by this compound could therefore also lead to a reduction in 5-MTP levels in these tissues.

Caption: The 5-Methoxytryptophan (5-MTP) synthesis pathway and the inhibitory effect of this compound on HIOMT.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data regarding the inhibitory potency of this compound against HIOMT. For a complete characterization of an enzyme inhibitor, the following parameters are typically determined and would be presented in a table format for comparative analysis.

Table 1: Hypothetical Data Presentation for an HIOMT Inhibitor

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound | HIOMT | [Assay Description] | [Value] | [Value] | [e.g., Competitive] |

| Reference Inhibitor | HIOMT | [Assay Description] | [Value] | [Value] | [e.g., Non-competitive] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

-

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme.

-

Inhibition Type: Describes the mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive).

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound as an HIOMT inhibitor are not currently available in the public domain. However, a general methodology for an in vitro HIOMT inhibition assay is described below.

General Protocol for HIOMT Inhibition Assay

This protocol outlines a typical radioenzymatic assay to determine the inhibitory activity of a compound against HIOMT.

Caption: A generalized experimental workflow for an in vitro HIOMT inhibition assay.

Materials:

-

Recombinant or purified HIOMT

-

N-acetylserotonin (substrate)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (cofactor)

-

This compound (test compound)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.9)

-

Stop solution (e.g., borate (B1201080) buffer, pH 10)

-

Organic solvent for extraction (e.g., chloroform)

-

Scintillation cocktail

Procedure:

-

Enzyme and Inhibitor Pre-incubation: The test compound at various concentrations is pre-incubated with HIOMT in the assay buffer for a specified time at a controlled temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, N-acetylserotonin, and the radiolabeled cofactor, [³H]-SAM.

-

Reaction Incubation: The reaction mixture is incubated for a defined period (e.g., 30-60 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of a suitable stop solution.

-

Product Extraction: The radiolabeled product, [³H]-melatonin, is extracted from the aqueous phase using an organic solvent.

-

Quantification: The radioactivity in the organic phase is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control (without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential Therapeutic Implications

The inhibition of HIOMT by this compound and the subsequent reduction in melatonin biosynthesis suggest potential applications in conditions where melatonin levels are pathologically elevated. Conversely, its use could be contraindicated in conditions characterized by melatonin deficiency. Further research is needed to explore the in vivo efficacy and safety profile of this compound. Additionally, its potential impact on 5-MTP levels warrants investigation, particularly in the context of inflammation and oncology.

Conclusion

This compound is an inhibitor of Hydroxyindole-O-methyltransferase, the terminal enzyme in the melatonin biosynthesis pathway. This mechanism of action provides a clear rationale for its potential to modulate circadian rhythms and other melatonin-dependent physiological processes. While this technical guide outlines the core mechanism and the relevant signaling pathways, the lack of specific quantitative and detailed experimental data in the public domain highlights the need for further research to fully characterize the pharmacological profile of this compound. The provided frameworks for data presentation and experimental protocols offer a roadmap for future investigations into this and other novel HIOMT inhibitors.

N-Benzenesulfonyltryptamine: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzenesulfonyltryptamine is a synthetic derivative of tryptamine (B22526), a monoamine alkaloid found in plants, fungi, and animals. The addition of a benzenesulfonyl group to the indole (B1671886) nitrogen of the tryptamine scaffold significantly alters its pharmacological profile, creating a molecule with potential for targeted therapeutic applications. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a primary focus on its interaction with the 5-HT6 serotonin (B10506) receptor. The document summarizes key quantitative data for relevant analogs, details pertinent experimental methodologies, and visualizes associated signaling pathways to facilitate further research and drug development efforts. While the broader class of benzenesulfonamides has been explored for a multitude of therapeutic applications, this guide will specifically address the current understanding of this compound's biological activity.

Primary Therapeutic Target: The 5-HT6 Serotonin Receptor

The most well-documented therapeutic target for this compound and its analogs is the 5-HT6 serotonin receptor. This G-protein coupled receptor (GPCR) is primarily expressed in the central nervous system, with high concentrations in regions associated with learning, memory, and cognition, such as the hippocampus and prefrontal cortex. The N1-benzenesulfonyl group is a critical determinant for the binding of tryptamine-related compounds to the 5-HT6 receptor.[1][2] this compound derivatives typically act as antagonists at this receptor.

Quantitative Data: Binding Affinities of this compound Analogs

While specific quantitative binding data for the parent this compound is not extensively available in the public domain, studies on closely related analogs demonstrate high affinity for the 5-HT6 receptor. This data provides a strong rationale for investigating this compound as a potent 5-HT6 receptor ligand.

| Compound | Target | Assay Type | Ki (nM) | Reference |

| N1-Benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine | Human 5-HT6 Receptor | Radioligand Binding Assay | 2.1 | [3] |

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, research has revealed that the 5-HT6 receptor can also signal through alternative, non-canonical pathways, which may be relevant to the therapeutic effects of its antagonists.

Canonical Gs-Adenylyl Cyclase Pathway:

Caption: Canonical 5-HT6 Receptor Signaling Pathway.

Alternative Signaling Pathways:

Beyond the canonical Gs pathway, the 5-HT6 receptor has been shown to engage other signaling cascades, including the mTOR and Cdk5 pathways. Antagonism of these pathways by compounds like this compound could have significant therapeutic implications.

Caption: Alternative 5-HT6 Receptor Signaling Pathways.

Experimental Protocols: 5-HT6 Receptor Binding Assay

To determine the binding affinity of this compound and its analogs for the 5-HT6 receptor, a radioligand binding assay is a standard and robust method.

Objective:

To quantify the affinity (Ki) of a test compound (e.g., this compound) for the human 5-HT6 receptor by measuring its ability to displace a known radioligand.

Materials:

-

Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the human 5-HT6 receptor (e.g., from transfected HEK293 cells).

-

Radioligand: Typically [3H]-LSD or another suitable high-affinity 5-HT6 receptor radioligand.

-

Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., methiothepin (B1206844) or clozapine) to determine non-specific binding.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

Caption: Workflow for a 5-HT6 Receptor Radioligand Binding Assay.

Data Analysis:

-

Total Binding: Radioactivity in wells with radioligand and vehicle.

-

Non-specific Binding: Radioactivity in wells with radioligand and a high concentration of a competing ligand.

-

Specific Binding: Total Binding - Non-specific Binding.

-

IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Other Potential Therapeutic Targets: A Broader Perspective

The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. While the primary focus for this compound remains the 5-HT6 receptor, its structural components suggest potential interactions with other targets, which warrant further investigation.

Carbonic Anhydrases

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. The unsubstituted sulfonamide moiety in this compound could potentially interact with the zinc ion in the active site of CAs. Further screening against a panel of CA isoforms is required to determine if this compound exhibits any significant inhibitory activity.

Antimicrobial Targets

Sulfonamide-containing compounds were among the first synthetic antimicrobial agents and function by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in bacteria. While the tryptamine moiety is not typical for classic sulfa drugs, the benzenesulfonamide group could confer some antimicrobial properties. Investigating the minimum inhibitory concentration (MIC) of this compound against a range of bacterial and fungal strains would be a valuable first step in exploring this potential.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds primarily targeting the 5-HT6 serotonin receptor. Their high affinity for this receptor, coupled with the receptor's role in cognitive processes, positions them as potential therapeutic agents for neurological and psychiatric disorders. The detailed signaling pathways and experimental protocols provided in this guide offer a framework for advancing the understanding and development of these compounds.

Future research should focus on:

-

Determining the specific binding affinity and functional activity of this compound at the 5-HT6 receptor.

-

Elucidating which signaling pathways (canonical vs. alternative) are modulated by this compound antagonism.

-

Conducting in vivo studies to assess the therapeutic efficacy of this compound in relevant animal models of cognitive dysfunction.

-

Screening this compound against a broader panel of targets, including carbonic anhydrases and microbial enzymes, to uncover novel therapeutic opportunities.

By systematically exploring the pharmacology of this compound, the scientific community can unlock its full therapeutic potential.

References

N-Benzenesulfonyltryptamine: An Unexplored Frontier in Cell Signaling

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of N-Benzenesulfonyltryptamine and its specific role in cell signaling pathways. As of late 2025, dedicated research on the synthesis, biological activity, and mechanism of action of this particular compound remains largely unpublished.

While the parent molecules, benzenesulfonamide (B165840) and tryptamine (B22526), are individually well-characterized and known to play significant roles in various biological processes, their combined entity, this compound, represents a novel area for scientific inquiry. The absence of specific data precludes the creation of a detailed technical guide with quantitative analysis, experimental protocols, and signaling pathway diagrams as requested.

This whitepaper will, therefore, provide a foundational overview of the known biological activities of benzenesulfonamide and tryptamine derivatives as separate classes of compounds. This information may serve as a basis for postulating potential, yet purely hypothetical, roles for this compound in cellular signaling, thereby highlighting promising avenues for future research.

Benzenesulfonamides: A Versatile Pharmacophore

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group directly attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.

Known Biological Activities of Benzenesulfonamide Derivatives:

-

Antimicrobial Activity: Many sulfonamide-based drugs were among the first effective antibiotics and continue to be used to combat bacterial infections. Their mechanism often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria.

-

Anti-inflammatory Effects: Certain benzenesulfonamide derivatives have demonstrated potent anti-inflammatory properties. For instance, some compounds have been shown to inhibit carrageenan-induced rat paw edema.[1][2]

-

Antioxidant Properties: Some derivatives have exhibited antioxidant activity, comparable in some cases to standard antioxidants like Vitamin C.[1][2][3]

-

Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes, including pH regulation and fluid balance. This property has been exploited for the development of diuretics and treatments for glaucoma.

-

Cardiovascular Effects: Studies on isolated rat hearts have indicated that some benzenesulfonamide derivatives can induce changes in perfusion pressure and coronary resistance, suggesting a potential role in cardiovascular regulation.[4]

Tryptamines: Neuromodulators and Beyond

Tryptamine and its derivatives are a group of monoamine alkaloids that share a common tryptamine skeleton. This core structure is found in the essential amino acid tryptophan, from which a variety of biologically active compounds are synthesized in nature.

Known Biological Activities of Tryptamine Derivatives:

-

Neurotransmission: Tryptamines are renowned for their roles as neurotransmitters and neuromodulators in the central nervous system. Serotonin (B10506) (5-hydroxytryptamine) is a quintessential example, regulating mood, appetite, and sleep.

-

Psychoactive Properties: Many synthetic and naturally occurring tryptamines are known for their potent psychoactive effects, primarily through their interaction with serotonin receptors, particularly the 5-HT2A subtype.

-

Cellular Signaling: Tryptamines exert their effects by binding to and activating a range of G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that modulate various cellular functions.

Postulated Role of this compound in Cell Signaling: Avenues for Future Research

Given the individual properties of its constituent parts, this compound presents an intriguing subject for future investigation in cell signaling. The benzenesulfonyl group could modulate the electronic and lipophilic properties of the tryptamine core, potentially altering its binding affinity and selectivity for various receptors.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical signaling pathway for this compound.

Future experimental workflows could include:

-

Synthesis and Characterization: Chemical synthesis of this compound followed by structural confirmation using techniques like NMR and mass spectrometry.

-

In Vitro Receptor Binding Assays: To determine the affinity and selectivity of the compound for a panel of relevant receptors, particularly serotonin and other amine receptors.

-

Functional Assays: To assess the functional activity (agonist, antagonist, or allosteric modulator) of the compound at its target receptors using cell-based assays that measure second messenger production (e.g., cAMP, IP3) or reporter gene activation.

-

Cellular Phenotypic Assays: To investigate the effects of this compound on cellular processes such as proliferation, migration, and apoptosis in relevant cell lines.

Workflow for Investigating Biological Activity:

References

Benzenesulfonamides in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide (B165840) scaffold is a cornerstone in modern medicinal chemistry, celebrated for its remarkable versatility and privileged structure. This moiety is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. Its prevalence in clinically successful drugs stems from unique chemical properties, including the ability of the primary sulfonamide group (-SO₂NH₂) to act as a zinc-binding group, allowing it to effectively inhibit various metalloenzymes.[1] Benzenesulfonamide derivatives have been successfully developed into drugs for treating a multitude of conditions, including cancer, bacterial and viral infections, inflammation, and diabetes.[2][3][4] This guide provides an in-depth review of the core applications of benzenesulfonamide compounds, presenting quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Therapeutic Applications

The modular nature of the benzenesulfonamide core allows for systematic structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic profiles for diverse therapeutic targets.

Anticancer Agents

A primary focus of research on benzenesulfonamide derivatives has been their application as anticancer agents.[5] Their efficacy is often linked to the inhibition of specific enzymes that are crucial for tumor growth and survival.

Mechanism of Action: A predominant mechanism is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[6] These enzymes are overexpressed in many solid tumors and contribute to the acidification of the tumor microenvironment, a condition that promotes cancer cell proliferation, invasion, and metastasis.[1] The sulfonamide group coordinates with the Zn²⁺ ion in the active site of these enzymes, leading to their inhibition.[7] Other anticancer mechanisms include the inhibition of tubulin polymerization and the targeting of receptor tyrosine kinases.[8]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various benzenesulfonamide derivatives against several human cancer cell lines.

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4b | A549 (Lung) | 2.81 | [1] |

| 4c | MCF-7 (Breast) | 3.67 | [6] |

| 4d | HeLa (Cervical) | 1.99 | [1] |

| 4e | MDA-MB-231 (Breast) | 3.58 | [1][6] |

| 4g | MCF-7 (Breast) | 2.55 | [6] |

| 5d | MCF-7 (Breast) | 2.12 | [1] |

| 5g | DU-145 (Prostate) | 2.12 | [1] |

| 12a | NCI-H292 (Lung) | 17.33 | [7] |

| 18 | MDA-MB-231 (Breast) | < IC₅₀ of Cisplatin | [7] |

| 4c | MCF-7 (Breast) | Potent Activity | [8] |

| 4e | MCF-7 (Breast) | Potent Activity | [8] |

Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment

The diagram below illustrates how tumor hypoxia leads to the upregulation of HIF-1α, which in turn induces the expression of Carbonic Anhydrase IX (CA IX). CA IX catalyzes the hydration of carbon dioxide to bicarbonate and a proton, contributing to extracellular acidosis and intracellular alkalosis. This pH gradient favors tumor cell survival, proliferation, and invasion. Benzenesulfonamide inhibitors block the activity of CA IX, thereby disrupting this process.

Antibacterial Agents

Benzenesulfonamides, famously known as sulfa drugs, were among the first synthetic antimicrobial agents and remain clinically relevant.

Mechanism of Action: The classic mechanism involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a bacterial enzyme essential for the synthesis of folic acid. As humans obtain folic acid from their diet, this pathway is an effective and selective target. More recent research focuses on creating hybrid molecules that combine the benzenesulfonamide scaffold with other antibacterial pharmacophores (e.g., thiazole, pyrimidine) to enhance activity and overcome resistance.[9][10]

Quantitative Data: Antibacterial Activity

The table below presents the antimicrobial activity of selected benzenesulfonamide derivatives, indicated by the minimum inhibitory concentration (MIC) or zone of inhibition.

| Compound ID | Target Microorganism | Activity Measurement | Value | Reference |

| 4e | S. aureus | % Inhibition (50 µg/mL) | 80.69% | [6] |

| 4g | K. pneumonia | % Biofilm Inhibition | 79.46% | [6] |

| 4h | K. pneumonia | % Biofilm Inhibition | 77.52% | [6] |

| Isopropyl Derivative | S. aureus | MIC | 3.9 µg/mL | [9] |

| M6, M19, M20, M25 | K. pneumonia | % Biofilm Inhibition | Up to 90% | [10] |

| Compound 2 | S. aureus ATCC 29213 | MIC | - | [11] |

| WZ4 | S. epidermidis | MIC | 62.5–125 µg/mL | [12] |

| Compounds 13-16 | S. aureus | MIC | 0.98 µg/mL | [13] |

Antiviral Agents

The structural versatility of benzenesulfonamides has been exploited to develop inhibitors against a range of viruses.[4]

Mechanism of Action: Different derivatives target distinct viral or host components. For instance, some compounds inhibit influenza virus entry by binding to the hemagglutinin (HA) protein and stabilizing its pre-fusion structure.[14] Others act on host-cell targets; for example, certain derivatives inhibit the host calcium/calmodulin-dependent protein kinase II (CaMKII), which is required for the replication of flaviviruses like Dengue and Zika.[15] Additionally, benzenesulfonamide-containing compounds have been developed as potent inhibitors of the HIV-1 capsid (CA) protein, interfering with both early and late stages of the viral replication cycle.[16][17]

Quantitative Data: Antiviral Activity

| Compound ID | Target Virus | Activity Measurement | Value | Reference |

| 28 | Influenza A (H1N1) | EC₅₀ | 210 nM | [14] |

| 40 | Influenza A (H1N1) | EC₅₀ | 86 nM | [14] |

| 11l | HIV-1 (NL4-3) | EC₅₀ | 90 nM | [15] |

| 11l | HIV-2 (ROD) | EC₅₀ | 31 nM | [15][17] |

| 76 | HSV-1 | Viral Load Reduction | 70-90% | [4] |

Anti-inflammatory Agents

Inspired by the structure of celecoxib (B62257), a well-known COX-2 inhibitor, many benzenesulfonamide derivatives have been developed as potent anti-inflammatory agents.

Mechanism of Action: The primary mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain. This reduces the production of prostaglandins. Non-selective inhibition of COX-1 can lead to gastrointestinal side effects, making COX-2 selectivity a desirable trait.[2]

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Assay | Activity Measurement | Value | Reference |

| 15c | Carrageenan-induced paw edema | ED₅₀ | 68 ± 2.2 µM/kg | [18] |

| 15d | Carrageenan-induced paw edema | ED₅₀ | 51 ± 0.7 µM/kg | [18] |

| Compound 1 | Carrageenan-induced paw edema | % Inhibition (200 mg/kg) | 96.31% | [19] |

| Compound 3 | Carrageenan-induced paw edema | % Inhibition (200 mg/kg) | 99.69% | [19] |

| Compound 3b | COX-2 Inhibition | % Inhibition | 61.75% | |

| 4b | Carrageenan-induced paw edema | % Inhibition | 78% | |

| 4e | Carrageenan-induced paw edema | % Inhibition | 78% |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research and development of benzenesulfonamide compounds.

Synthesis Protocols

Protocol 1: Classical Synthesis of Benzenesulfonamides [20]

This method involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

-

Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as pyridine (B92270) or tetrahydrofuran (B95107) (THF) in a round-bottom flask. Cool the mixture in an ice bath (0 °C).

-

Addition: Add the substituted benzenesulfonyl chloride (1.0 equivalent) dropwise to the stirred reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to stir at room temperature for a specified time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Extraction: If the product is not a solid, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Washing: Wash the combined organic layers sequentially with dilute acid (e.g., 1N HCl) to remove excess amine/pyridine, followed by water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Protocol 2: General Synthesis of Thiazolone-Benzenesulfonamide Conjugates [21]

This protocol details a multi-step synthesis for creating more complex derivatives.

-

Step 1: Synthesis of Intermediate 2 (2-chloro-N-(4-sulfamoylphenyl)-acetamide):

-

Suspend sulfanilamide (B372717) (1.0 eq) in acetone.

-

Add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add 2-chloroacetyl chloride (1.2 eq) dropwise to the mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

-

Step 2: Synthesis of Intermediate 3 (((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide):

-

Dissolve Intermediate 2 (1.0 eq) in absolute ethanol.

-

Add ammonium (B1175870) thiocyanate (B1210189) (1.0 eq).

-

Reflux the mixture for approximately 3 hours, monitoring by TLC.

-

-

Step 3: Synthesis of Final Compounds (4a-j):

-

Dissolve Intermediate 3 (1.0 eq) in glacial acetic acid.

-

Add sodium acetate (2.0 eq) and the appropriate aromatic aldehyde (2.0 eq).

-

Reflux the mixture for 24-48 hours.

-

Filter the resulting solid, wash with ethanol, and recrystallize from acetic acid to afford the final products.

-

Biological Assay Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay) [22][23]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test benzenesulfonamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[22][23]

-

Formazan (B1609692) Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[23] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution) [24][25]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density (OD) with a plate reader.[25]

Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema) [26][27][28]

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Use adult rats (e.g., Wistar strain), weighing 200-250 g.[3] Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the benzenesulfonamide compounds.[26][29] Administer the test compounds and standard drug, typically intraperitoneally or orally, 30-60 minutes before inducing inflammation.[28]

-

Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer (baseline volume).[29] Induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[26][28]

-

Measurement of Paw Volume: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[26][29]

-

Data Analysis: Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection paw volume. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average edema volume of the control group, and V_t is the average edema volume of the treated group.

-

Visualizations

General Workflow for Synthesis and Screening of Benzenesulfonamide Derivatives

The following diagram outlines a typical workflow in medicinal chemistry, from the design and synthesis of a compound library to biological evaluation and lead optimization.

Logical Relationship: Structure-Activity Relationship (SAR) of Benzenesulfonamides

This diagram illustrates the core components of a benzenesulfonamide pharmacophore and how modifications at different positions (R¹, R², R³) influence its biological activity.

Conclusion

The benzenesulfonamide scaffold continues to be a highly productive and versatile platform in medicinal chemistry. Its proven success across a wide range of therapeutic areas, from anticancer to antimicrobial applications, underscores its significance. The ability to readily modify its structure allows for the fine-tuning of its pharmacological properties, enabling the development of highly potent and selective drug candidates. Future research will likely focus on developing novel hybrids and conjugates to address challenges such as drug resistance and to explore new therapeutic targets. The robust foundation of knowledge surrounding its synthesis and biological activity ensures that the benzenesulfonamide core will remain a valuable tool for drug development professionals for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. An Insight into Synthetic and Docking Approaches of Benzenesulfon...: Ingenta Connect [ingentaconnect.com]

- 3. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 12. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. actascientific.com [actascientific.com]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. inotiv.com [inotiv.com]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 29. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzenesulfonyltryptamine Derivatives: A Technical Guide to Their Role as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-benzenesulfonyltryptamine derivatives as a promising class of enzyme inhibitors. The core of this document focuses on their interactions with key enzymes, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The this compound scaffold has emerged as a versatile pharmacophore in the design of potent and selective enzyme inhibitors. This chemical motif, characterized by a tryptamine (B22526) core linked to a benzenesulfonyl group, offers a unique combination of structural features that facilitate interactions with the active sites of various enzymes. The indole (B1671886) ring of tryptamine can participate in π-stacking and hydrogen bonding, while the sulfonamide group can act as a hydrogen bond donor and acceptor, as well as a zinc-binding group in metalloenzymes. This versatility has led to the investigation of this compound derivatives as inhibitors of several key enzyme targets implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This guide will focus on the inhibitory activity of these derivatives against three critical enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), Monoamine Oxidase (MAO), and Acetylcholinesterase (AChE).

Enzyme Targets and Inhibitory Activity

Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1] In the context of cancer, IDO1 activity leads to the depletion of tryptophan and the production of kynurenine metabolites, which collectively suppress the function of effector T cells and promote the activity of regulatory T cells.[1] This creates an immunosuppressive tumor microenvironment, enabling cancer cells to evade immune surveillance.[1] Consequently, the inhibition of IDO1 is a significant strategy in cancer immunotherapy.[1]

// Nodes Tryptophan [label="Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IDO1 [label="IDO1 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kynurenine [label="Kynurenine", fillcolor="#FBBC05", fontcolor="#202124"]; T_Cell_Suppression [label="T-Cell Suppression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Immune_Evasion [label="Tumor Immune Evasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="N-Benzenesulfonyl-\ntryptamine Derivative", shape=box, style="filled,dashed", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Tryptophan -> IDO1 [label=" Substrate", color="#5F6368", fontcolor="#202124"]; IDO1 -> Kynurenine [label=" Catalysis", color="#5F6368", fontcolor="#202124"]; Kynurenine -> T_Cell_Suppression [color="#5F6368"]; T_Cell_Suppression -> Immune_Evasion [color="#5F6368"]; Inhibitor -> IDO1 [arrowhead=tee, label=" Inhibition", color="#34A853", fontcolor="#202124"]; } END_DOT

IDO1 signaling pathway in the tumor microenvironment.

Quantitative Data on IDO1 Inhibition

The inhibitory potency of various sulfonamide derivatives against IDO1 has been evaluated, with data often presented as IC50 values. While specific data for a wide range of this compound derivatives is an active area of research, the following table summarizes representative data for related sulfonamide inhibitors to illustrate the potential of this chemical class.

| Compound Class | Enzyme | IC50 (nM) | Reference |

| 4-Aryl-1,2,3-triazole sulfonamides | Human IDO1 | 330 | [2] |

| Benzenesulfonamide (B165840) derivatives | Carbonic Anhydrase IX (related metalloenzyme) | 10.93 - 25.06 | [3] |

| Phenyl benzene-ethanesulfonylhydrazide | IDO1 | 167 | [4] |

Monoamine Oxidase (MAO)

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, norepinephrine, and dopamine.[5][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[6] Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, making MAO inhibitors effective in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[6][7]

// Nodes Monoamine [label="Monoamine Neurotransmitter\n(e.g., Serotonin, Dopamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAO [label="Monoamine Oxidase (MAO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolites [label="Inactive Metabolites", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotransmission [label="Increased Neurotransmission", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="N-Benzenesulfonyl-\ntryptamine Derivative", shape=box, style="filled,dashed", fillcolor="#34A853", fontcolor="#FFFFFF"];